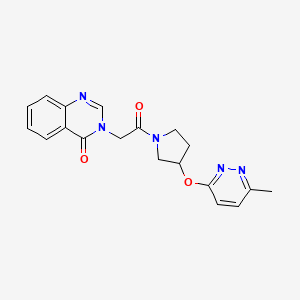

3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one" is an intricate molecule with a unique structure, integrating functionalities from quinazolin-4(3H)-one, pyrrolidine, and pyridazine. It's known for its potential biological activities and diverse applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Synthesis of 6-methylpyridazin-3-yl: : This can be synthesized through selective methylation of pyridazine, typically involving electrophilic substitution.

Formation of the pyrrolidin-1-yl intermediate: : The pyrrolidine ring can be prepared via cyclization reactions of suitable precursors, like amino alcohols under dehydrating conditions.

Linking the pyridazin-3-yl and pyrrolidin-1-yl: : This step often involves nucleophilic substitution where the pyridazin-3-yl is made to react with the pyrrolidin-1-yl.

Final coupling with quinazolin-4(3H)-one: : The final structure is achieved through condensation reactions, possibly involving catalysts like palladium to facilitate the coupling.

Industrial Production Methods

Industrial production would leverage similar steps but optimized for scale. Catalysts, solvents, and reaction conditions would be adjusted to maximize yield and purity, often involving continuous flow processes.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: : Introduction of an electron-accepting group to increase reactivity.

Reduction: : Removal of oxygen or addition of hydrogen atoms to simplify the molecule.

Substitution: : Typically involves replacing one functional group with another, influenced by the electron density of the quinazolin-4(3H)-one nucleus.

Common Reagents and Conditions

Oxidation: : Use of potassium permanganate or chromium trioxide.

Reduction: : Catalytic hydrogenation using palladium on carbon.

Substitution: : Alkyl halides in the presence of strong bases.

Major Products Formed

Oxidation: : Results in derivatives with enhanced reactivity.

Reduction: : Produces simpler, often more stable compounds.

Substitution: : Leads to a range of structurally diverse analogs.

Aplicaciones Científicas De Investigación

The compound 3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, biological activities, and relevant case studies.

Molecular Formula

- Molecular Formula : C14H15N3O2

- Molecular Weight : Approximately 289.35 g/mol

Structural Features

The compound features:

- A pyrrolidine ring

- A pyridazine moiety

- A quinazolinone structure

These structural components contribute to its potential biological activities and interactions with various molecular targets.

Pharmacological Applications

The compound is of interest for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Research suggests that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. Preliminary investigations indicate that the target compound may share similar antimicrobial activities, although further studies are needed to confirm these effects.

Cancer Research

Compounds with quinazolinone structures have been explored for their anticancer properties. They may act by inhibiting specific pathways involved in tumor growth and proliferation. The unique combination of functional groups in this compound could enhance its efficacy against various cancer cell lines.

Neurological Studies

Given the presence of the pyrrolidine ring, there is potential for applications in neurological research, particularly concerning neuroprotective effects or modulation of neurotransmitter systems. Compounds with similar structures have been studied for their ability to influence cognitive functions and neurodegenerative diseases.

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for industrial applications. The methods include:

- Methylation of pyridazine

- Nucleophilic substitution with pyrrolidine

- Alkylation of pyrazole derivatives

These synthetic routes are crucial for producing the compound at scale for research and therapeutic purposes.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial properties of related compounds, researchers found that certain pyrazole derivatives effectively inhibited bacterial growth against Staphylococcus aureus and Escherichia coli. The target compound's structure suggests it may possess similar inhibitory effects, warranting further investigation through in vitro testing.

Case Study 2: Cancer Cell Inhibition

A related quinazolinone derivative was tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This finding supports the hypothesis that the target compound could also exhibit anticancer activity through similar mechanisms.

Case Study 3: Neuroprotective Effects

Research involving pyrrolidine-containing compounds demonstrated their potential neuroprotective effects in models of oxidative stress. This suggests that the target compound could be explored for its ability to protect neuronal cells from damage, making it a candidate for treating neurodegenerative conditions.

Mecanismo De Acción

The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways typically implicated include signal transduction pathways where it may inhibit or activate key steps, depending on its precise structure and modifications.

Comparación Con Compuestos Similares

Unique Aspects

Specific Substituents: : The presence of 6-methylpyridazin-3-yl and pyrrolidin-1-yl groups provide unique electronic and steric properties.

Reactivity: : Enhanced reactivity due to the combined effects of its functional groups.

List of Similar Compounds

4-quinazolinone derivatives: : Share the quinazolinone core but differ in substituent patterns.

Pyridazinone analogs: : Similar pyridazine ring but varying substituents.

Pyrrolidine-based molecules: : Feature the pyrrolidine ring but differ in their additional groups and overall structure.

Actividad Biológica

The compound 3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Pyridazine Ring : Contributes to the molecule's reactivity and interaction with biological targets.

- Pyrrolidine Ring : Enhances the compound's ability to penetrate biological membranes.

- Quinazolinone Core : Known for its pharmacological relevance, particularly in anticancer and antimicrobial activities.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, revealing promising results in various areas:

Antimicrobial Activity

Research indicates that compounds similar to quinazolinones exhibit significant antimicrobial properties. For instance, derivatives of quinazolinone have shown activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating marked efficacy against Bacillus subtilis .

Antitumor Activity

In vitro studies have assessed the antiproliferative effects of quinazolinone derivatives on cancer cell lines. For example, certain synthesized compounds have been reported to inhibit PI3K and mTOR pathways effectively, suggesting potential as anticancer agents . These findings support the hypothesis that the compound may possess similar antitumor properties due to its structural analogies.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The binding to specific enzymes or receptors, modulating their activity.

- Cell Signaling Pathways : Interference with critical signaling pathways involved in cell proliferation and survival.

Case Studies

- Antimicrobial Evaluation : A series of studies evaluated the antimicrobial properties of quinazolinone derivatives. Compounds were tested against various bacterial strains, showing IC50 values indicating effective inhibition .

- Antitumor Efficacy : In a study focusing on PI3K inhibitors, certain derivatives demonstrated significant inhibition of tumor growth in mouse models, highlighting their potential as effective cancer therapeutics .

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C14H19N3O3 |

| IUPAC Name | This compound |

| Antimicrobial Activity | Effective against Bacillus subtilis |

| Antitumor Activity | Inhibits growth in HCT116 and MCF-7 cells |

Propiedades

IUPAC Name |

3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-13-6-7-17(22-21-13)27-14-8-9-23(10-14)18(25)11-24-12-20-16-5-3-2-4-15(16)19(24)26/h2-7,12,14H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGWWUBYBCCTEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.